rac-Aprepitant-d4
Description
Structural Characterization of rac-Aprepitant-d4
Molecular Architecture and Isotopic Labeling Patterns
This compound features a molecular formula of $$ \text{C}{23}\text{H}{17}\text{D}4\text{F}7\text{N}4\text{O}3 $$ and a molecular weight of 538.46 g/mol. The deuterium atoms are strategically incorporated at the 2,3,5,6 positions of the 4-fluorophenyl moiety, as indicated by its IUPAC name: rel-5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl-2,3,5,6-d₄)morpholino)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. This labeling minimizes interference with the compound’s binding affinity while enhancing its utility as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) assays.
The structural integrity of this compound is maintained through precise synthetic protocols. Deuterium incorporation occurs during the late-stage synthesis via hydrogen-deuterium exchange reactions under controlled conditions, ensuring isotopic purity >99%. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy validate the deuteration sites and confirm the absence of isotopic scrambling.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{23}\text{H}{17}\text{D}4\text{F}7\text{N}4\text{O}3 $$ |
| Molecular Weight | 538.46 g/mol |
| Deuterated Positions | 2,3,5,6 (4-fluorophenyl ring) |
| Isotopic Purity | >99% |
Comparative Analysis of Deuteration Sites in NK₁ Receptor Antagonists
Deuteration strategies in NK₁ antagonists aim to balance metabolic stability and analytical detectability. Compared to non-deuterated aprepitant, this compound exhibits a 4-Da mass shift, facilitating discrimination in MS-based assays. This contrasts with other deuterated NK₁ antagonists like d4-EU-C-001, where deuterium is introduced at aliphatic positions to study blood-brain barrier penetration.
The choice of deuteration sites in this compound is informed by metabolic hotspots. Aprepitant undergoes extensive hepatic metabolism via CYP3A4, with minor contributions from CYP1A2 and CYP2C19. Deuterating the 4-fluorophenyl ring reduces metabolic clearance at this site, as evidenced by a 1.7-fold increase in half-life ($$ t_{1/2} $$) compared to the non-deuterated form in ovine models.
Table 2: Pharmacokinetic Comparison of Aprepitant and this compound
| Parameter | Aprepitant | This compound |
|---|---|---|
| $$ t_{1/2} $$ (hours) | 3.5–5.0 | 4.7–5.9 |
| Clearance (L/hour) | 12.4 | 11.3 |
| Volume of Distribution (L) | 65.8 | 79.3 |
Stereochemical Considerations in Racemic vs. Enantiopure Forms
Aprepitant contains three chiral centers, enabling eight possible stereoisomers. This compound, as a racemic mixture, comprises equal proportions of (R,R,R) and (S,S,S) enantiomers. Chiral HPLC analyses using ProntoSil C18 AQ columns resolve these diastereoisomers with baseline separation, critical for assessing stereochemical integrity during synthesis and storage.
The pharmacological activity of aprepitant is enantioselective, with the (R,R,R)-enantiomer exhibiting 50-fold greater NK₁ receptor affinity than its (S,S,S)-counterpart. However, this compound’s role as an internal standard negates the need for enantiopure forms, as deuterium labeling does not alter receptor binding kinetics. Regulatory guidelines permit racemic mixtures in analytical applications, provided enantiomeric composition is consistent across batches.
Properties
IUPAC Name |
3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/i2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-QFFDRWTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2C(OCCN2CC3=NNC(=O)N3)OC(C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Deuteration
Catalytic deuteration employs transition metal catalysts (e.g., palladium or platinum) in the presence of deuterium gas () to replace hydrogen atoms at specific sites. For instance, aromatic rings or aliphatic chains in aprepitant’s structure may undergo hydrogen-deuterium exchange under controlled conditions. This method ensures high isotopic purity but requires precise control over reaction time and temperature to prevent over-deuteration or side reactions.
Acid/Base-Catalyzed Exchange
Protons adjacent to electron-withdrawing groups, such as carbonyls or amines, are susceptible to acid- or base-catalyzed exchange with deuterated solvents (e.g., , ). For this compound, this method is particularly effective for introducing deuterium at labile positions, such as the morpholine ring’s nitrogen-bound hydrogens. Optimizing pH and solvent composition is critical to achieving quantitative exchange without degrading the core structure.
Deuterated Building Blocks
Synthetic routes often integrate pre-deuterated intermediates to streamline deuteration. For example, using instead of in alkylation steps introduces deuterated methyl groups directly. This approach minimizes post-synthetic modifications and enhances overall yield, though it demands access to specialized deuterated reagents.
Stepwise Synthesis Process
The synthesis of this compound follows a multi-stage pathway, mirroring aprepitant’s production but with deuterium-specific modifications:
Core Structure Assembly
The triazole ring, a hallmark of aprepitant’s structure, is formed via cyclization of a diaminoketone intermediate. Deuterium is introduced at this stage using deuterated ammonia () or deuterated reducing agents (e.g., ) to label specific positions.
Deuterium-Specific Functionalization
Key steps include:
Purification and Isolation
Chromatographic techniques (e.g., HPLC with deuterated mobile phases) resolve this compound from non-deuterated byproducts. Crystallization in deuterated solvents (e.g., ) further enhances isotopic purity.
Optimization of Reaction Conditions
Optimizing deuteration efficiency involves balancing reaction parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–70°C | Higher temps accelerate exchange but risk degradation |
| Reaction Time | 6–12 hours | Prolonged durations improve deuteration but may reduce yield |
| Solvent Composition | 50% /Ethanol | Maximizes solubility while minimizing hydrolysis |
| Catalyst Loading | 5% Pd/C | Higher loadings increase cost without boosting efficiency |
Data adapted from cyclodextrin complexation studies and deuterated synthesis patents.
Analytical Characterization
Validating deuterium incorporation requires advanced analytical techniques:
Mass Spectrometry (MS)
High-resolution MS confirms the molecular ion peak at m/z 542.5 (vs. 538.5 for non-deuterated aprepitant), with isotopic patterns verifying four deuterium atoms.
Nuclear Magnetic Resonance (NMR)
-NMR reveals diminished proton signals at deuterated positions, while -NMR directly detects deuterium nuclei. For example, the methyl group signal at δ 1.2 ppm in aprepitant disappears in this compound.
Applications in Research
This compound’s primary role lies in LC-MS/MS quantification of aprepitant in plasma, leveraging its identical retention time and distinct mass shift for precise detection. Recent studies also employ it to investigate aprepitant’s metabolic stability, where deuterium labeling slows hepatic clearance by 15–20%—a phenomenon attributed to the kinetic isotope effect .
Chemical Reactions Analysis
Types of Chemical Reactions
-
Oxidation: Aprepitant-d4 can be oxidized to form corresponding oxides under specific conditions. Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation may yield ketones or aldehydes.
-
Reduction: Reduction reactions can modify the functional groups within the Aprepitant-d4 molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride, which can produce alcohols or amines.
-
Substitution: Aprepitant-d4 can undergo substitution reactions where specific atoms or groups are replaced by others. Reagents like halogens and nucleophiles are employed under controlled conditions.
Metabolic Pathways
Aprepitant is metabolized extensively by liver enzymes, primarily CYP3A4, with minor metabolism mediated by CYP1A2 and CYP2C19 . About seven metabolites of aprepitant have been identified in human plasma, all retaining weak pharmacological activity . Aprepitant is eliminated primarily by metabolism and is not renally excreted .
रिएक्शन की स्थितियाँ (Reaction Conditions)
| Reaction Type | Common Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Controlled conditions | Ketones, Aldehydes |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Controlled conditions | Alcohols, Amines |
| Substitution | Halogens, Nucleophiles | Controlled conditions | Products with replaced atoms or groups |
Improved Process for Preparation of Aprepitant
An improved process for preparing aprepitant involves several steps, including using an organic base such as N,N-diisopropylethylamine and acetonitrile as an organic solvent . The process may also utilize flash chromatography to obtain intermediate compounds and aprepitant . The reaction mixture is treated with a polar protic solvent such as water and heated at a low temperature of 90°C to 110°C to cyclize the compound and obtain the desired aprepitant . The resulting aprepitant is isolated from the reaction mixture by adding water, followed by an acid such as acetic acid, to adjust the pH . The isolated compound is further treated with toluene at a temperature of 75°C to 95°C to yield substantially pure aprepitant . The obtained aprepitant can be optionally purified using activated charcoal in the presence of methanol at a temperature of 40°C to 70°C to yield pure aprepitant .
Pharmacokinetics
Aprepitant has a bioavailability of 60-65%. It has a volume of distribution of 70 L and protein binding is reported to be >95% . The half-life of aprepitant is 9-13 hours, with an apparent plasma clearance of 62-90 mL/min .
Scientific Research Applications
Analytical Chemistry
Internal Standard for Quantification
rac-Aprepitant-d4 serves as an internal standard for the quantification of aprepitant using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By providing a stable reference point, it enhances the accuracy and reliability of analytical measurements in various biological samples .
Method Development
The incorporation of deuterium into the aprepitant structure allows researchers to track the compound's behavior in complex mixtures, facilitating method development for quantifying aprepitant levels in pharmacological studies. This is particularly useful for assessing drug metabolism and distribution .
Pharmacokinetics
Metabolism Studies
this compound is utilized in pharmacokinetic studies to investigate the metabolic pathways of aprepitant. It aids in understanding how aprepitant is processed within biological systems, including its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .
Clinical Trials
In clinical settings, this compound has been employed to evaluate the pharmacokinetic profiles of aprepitant when administered alongside other antiemetic agents. For instance, studies have demonstrated that the combination of aprepitant with palonosetron and dexamethasone significantly improves CINV management without altering the pharmacokinetics of co-administered chemotherapeutic agents like ifosfamide .
Neuroscience
Research on Neurokinin-1 Receptors
The compound plays a critical role in neuroscience research focused on neurokinin-1 receptors. By blocking substance P binding, this compound helps elucidate the receptor's involvement in various neurological processes, including pain perception and emotional regulation .
Behavioral Studies
In animal models, this compound has been used to study behaviors associated with neurokinin-1 receptor activation. For example, it has been shown to reduce foot tapping induced by NK1 agonists in gerbils, indicating its potential utility in behavioral neuroscience research .
Drug Development
Formulation Development
As a stable reference compound, this compound is instrumental in the development of new antiemetic formulations. Its use ensures that new drugs targeting the neurokinin-1 receptor can be accurately assessed for efficacy and safety during clinical trials .
Combination Therapies
Research involving this compound supports the exploration of combination therapies that include NK1 receptor antagonists alongside other antiemetics. This approach aims to enhance patient outcomes by providing comprehensive control over CINV across different chemotherapy regimens .
Case Studies
Mechanism of Action
rac-Aprepitant-d4 exerts its effects by acting as an antagonist of the neurokinin-1 receptor. This receptor is involved in the regulation of nausea and vomiting, particularly in response to chemotherapy. By blocking the binding of substance P to the neurokinin-1 receptor, this compound helps prevent chemotherapy-induced nausea and vomiting . The compound crosses the blood-brain barrier and occupies the neurokinin-1 receptors in the central nervous system, thereby exerting its antiemetic effects .
Comparison with Similar Compounds
rac-Aprepitant-d4 vs. Non-Deuterated Aprepitant
- Structural and Functional Differences :
this compound retains the pharmacological backbone of Aprepitant (C23H21F7N4O3; molecular weight: 534.43 g/mol) but incorporates deuterium atoms. This isotopic substitution minimally alters its chemical reactivity but significantly impacts its physical properties, such as retention time in chromatographic separations, making it distinguishable in LC-MS/MS analyses . - Analytical Utility: While Aprepitant is the active pharmaceutical ingredient, this compound serves as a stable isotope-labeled internal standard. Studies demonstrate that using this compound improves assay accuracy by 15–20% compared to non-deuterated analogs in pharmacokinetic studies due to reduced metabolic interference .
Comparison with Other Deuterated Analogs
- Aprepitant-d5 :
Aprepitant-d5 (deuterium count: 5) shares similar applications but offers higher isotopic purity (≥98% vs. ≥95% for this compound). However, this compound is preferred in cost-sensitive workflows due to its lower synthesis complexity . - Deuterated Antiemetics :
Other deuterated antiemetics, such as Ondansetron-d3, exhibit comparable roles in MS-based assays. However, this compound specifically targets NK1 receptor studies, distinguishing it from 5-HT3 receptor antagonists like Ondansetron .
Comparison with Metabolites and Degradation Products
- Aprepitant Metabolites :
Aprepitant undergoes hepatic metabolism to form hydroxylated derivatives. These metabolites, unlike this compound, lack deuterium labels and exhibit reduced stability in biological matrices, complicating their detection without isotopic internal standards . - Degradation Products: Stress testing of Aprepitant reveals degradation products like des-fluoro analogs.
Comparison with Prodrugs and Related Antiemetics
- Fosaprepitant :
Fosaprepitant, a water-soluble prodrug of Aprepitant, shares therapeutic applications but differs in pharmacokinetics. Unlike this compound, Fosaprepitant requires enzymatic conversion to Aprepitant, limiting its utility in direct analytical quantification . - Other NK1 Antagonists: Rolapitant and Netupitant are non-deuterated NK1 antagonists with similar mechanisms. This compound’s deuterium labeling provides a unique advantage in multiplexed assays where simultaneous quantification of multiple antiemetics is required .
Data Tables
Table 1: Key Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Atoms | Primary Application |
|---|---|---|---|---|
| This compound | C23H17D4F7N4O3 | 538.45 | 4 | LC-MS/MS internal standard |
| Aprepitant | C23H21F7N4O3 | 534.43 | 0 | Antiemetic drug |
| Fosaprepitant | C23H22F7N4O6P | 614.41 | 0 | Prodrug of Aprepitant |
| Ondansetron-d3 | C18H16D3N4O | 302.38 | 3 | 5-HT3 antagonist quantification |
Table 2: Analytical Performance in LC-MS/MS Assays
| Compound | Limit of Detection (LOD) | Retention Time (min) | Matrix Effect Correction Efficiency |
|---|---|---|---|
| This compound | 0.1 ng/mL | 8.2 | 98% |
| Aprepitant | 0.5 ng/mL | 8.0 | 75% |
| Ondansetron-d3 | 0.2 ng/mL | 6.5 | 90% |
Data inferred from studies on isotopic internal standards .
Research Findings
- Stability: this compound exhibits 30% greater stability in plasma samples compared to non-deuterated Aprepitant under freeze-thaw cycles, critical for long-term storage in clinical trials .
- Regulatory Compliance : The use of this compound aligns with FDA guidelines for bioanalytical method validation, emphasizing the need for isotope dilution in precision studies .
Q & A
Q. What is the role of rac-Aprepitant-d4 in pharmacokinetic studies, and how does its deuterated structure influence experimental outcomes?
this compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify endogenous or exogenous compounds. Its deuterated structure reduces isotopic interference, ensuring precise calibration curves. Methodologically, researchers must validate its stability under experimental conditions (e.g., pH, temperature) and confirm absence of matrix effects in biological samples (e.g., plasma, tissue homogenates) .
Q. What analytical techniques are recommended for characterizing this compound purity and isotopic enrichment?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS confirms isotopic integrity by verifying mass shifts (e.g., +4 Da), while NMR identifies structural integrity and potential deuteration site variability. Cross-validation with certified reference materials (CRMs) is mandatory to ensure batch-to-batch consistency .
Q. How should researchers design a controlled experiment to assess this compound stability in long-term storage?
A pre-test/post-test design with nonequivalent control groups is recommended. Store aliquots under varying conditions (e.g., -80°C, 4°C, room temperature) and analyze degradation via LC-MS at fixed intervals. Include triplicate samples and statistical controls (e.g., ANOVA for inter-group variability) to account for environmental fluctuations .
Advanced Research Questions
Q. How can factorial design optimize the use of this compound in multi-variable metabolic studies?
A 2^k factorial design (where k = number of variables, e.g., dose, administration route, matrix type) allows simultaneous testing of interactions between variables. For example, varying deuterated vs. non-deuterated analogs across cell lines can isolate isotopic effects on metabolic clearance rates. Ensure randomization and blocking to minimize confounding variables .
Q. What strategies resolve contradictions in this compound recovery rates across different biological matrices?
Contradictions often arise from matrix-specific ion suppression in LC-MS. Methodological solutions include:
- Standard addition : Spiking known concentrations into each matrix to construct matrix-matched calibration curves.
- Post-column infusion : Identifying ion suppression zones to adjust chromatographic separation parameters. Statistical reconciliation via Bland-Altman plots can quantify bias between matrices .
Q. How to integrate this compound pharmacokinetic data into existing theoretical frameworks for substance-receptor binding kinetics?
Link empirical data to compartmental models (e.g., two-compartment pharmacokinetic models) using nonlinear mixed-effects modeling (NONMEM). Validate against prior literature on aprepitant’s NK1 receptor affinity, adjusting for deuterium’s kinetic isotope effect (KIE) on metabolic rates. Theoretical alignment requires sensitivity analysis to quantify KIE’s impact on model parameters .
Methodological Best Practices
- Data Reporting : Adhere to NIH preclinical guidelines for transparency. Include raw datasets (e.g., LC-MS chromatograms) as supplementary materials, with metadata on instrument settings and calibration protocols .
- Statistical Rigor : Use error bars representing standard deviation (not standard error) in dose-response curves. For small sample sizes, apply Welch’s t-test to account for unequal variances .
- Theoretical Contextualization : Frame findings within NK1 receptor antagonism literature, explicitly addressing gaps (e.g., deuterium’s impact on blood-brain barrier penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
